molecular formula C13H21N7O3S2 B1495248 Parent nucleus Cefotiam Hydrochloride

Parent nucleus Cefotiam Hydrochloride

Cat. No.: B1495248
M. Wt: 387.5 g/mol
InChI Key: ZPVMFSAZTVIFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Parent Nucleus Cefotiam Hydrochloride is a key chemical intermediate in the synthesis of Cefotiam, a broad-spectrum cephalosporin antibiotic . This compound serves as a crucial precursor for researchers developing and studying the efficacy of this class of beta-lactam antibiotics. Its primary research value lies in exploring the structure-activity relationships (SAR) of cephalosporins and optimizing synthetic pathways for antibiotic production . In pharmacological research, the mechanism of action of the final antibiotic involves the inhibition of bacterial cell wall synthesis . The active form binds to specific penicillin-binding proteins (PBPs), which are enzymes critical for the final cross-linking stage of peptidoglycan assembly . This binding disrupts cell wall formation, leading to bacterial cell lysis and death . For chemical and analytical researchers, this parent nucleus is vital for studying isomeric impurities and developing robust chromatographic methods for quality control, as detailed in studies on impurity profiling . This product is intended for laboratory research purposes only and is strictly labeled as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H21N7O3S2

Molecular Weight

387.5 g/mol

IUPAC Name

7-amino-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid

InChI

InChI=1S/C13H21N7O3S2/c1-18(2)3-4-19-13(15-16-17-19)25-6-7-5-24-11-8(14)10(21)20(11)9(7)12(22)23/h7-9,11H,3-6,14H2,1-2H3,(H,22,23)

InChI Key

ZPVMFSAZTVIFLR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(=NN=N1)SCC2CSC3C(C(=O)N3C2C(=O)O)N

Origin of Product

United States

Scientific Research Applications

Medical Uses

Cefotiam is primarily indicated for the treatment and prophylaxis of various infections, including:

  • Surgical Infections : Used to prevent infections in surgical procedures.
  • Postoperative Infections : Effective in managing infections following surgery.
  • Bacterial Sepsis : Treats systemic infections caused by bacteria.
  • Bone and Joint Infections : Addresses osteomyelitis and septic arthritis.
  • Cholangitis and Cholecystitis : Treats infections of the bile duct and gallbladder.
  • Urinary Tract Infections : Effective against cystitis and urethritis.
  • Respiratory Tract Infections : Used for pneumonia and bronchitis.
  • Skin and Soft Tissue Infections : Treats cellulitis and abscesses.

The typical dosage for adults can range up to 6 grams daily, administered intravenously or intramuscularly, depending on the severity of the infection .

Several studies have highlighted the effectiveness of Cefotiam in clinical settings:

  • A study demonstrated that Cefotiam exhibited high bactericidal activity against Staphylococcus epidermidis strains with low minimum inhibitory concentration (MIC), showcasing its potency against resistant strains .
  • Another investigation focused on its selective action against intracellular Salmonella Typhimurium, revealing that Cefotiam binds more efficiently to PBP3 SAL than to PBP3, leading to significant reductions in bacterial viability within host cells .

Research Findings

Recent research has identified isomeric impurities in Cefotiam Hydrochloride preparations, which could impact its efficacy and safety profile . Understanding these impurities is crucial for ensuring drug quality and therapeutic effectiveness.

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility: Freely soluble in water, ethanol, and formamide; slightly soluble in ethanol (reported inconsistency in likely reflects a typographical error, as ethanol is listed twice); practically insoluble in acetonitrile .
  • Identification :
    • UV-Vis spectrophotometry (1:50,000 solution) matches reference standards .
    • Infrared spectroscopy (KBr disk method) aligns with reference spectra .
    • Nuclear magnetic resonance (NMR) shows characteristic signals at δ2.7–3.0 ppm (signal A) and δ6.5 ppm (signal B) with an integrated intensity ratio of 6:1 .

Pharmacological Profile

Cefotiam Hydrochloride exhibits activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Its stability in acidic environments and compatibility with intravenous formulations (e.g., tinidazole glucose injection) make it suitable for clinical use .

Comparison with Similar Compounds

Cefotiam Hexetil Hydrochloride

Cefotiam Hexetil Hydrochloride (CAS No. C98226) is a prodrug ester of Cefotiam Hydrochloride designed for oral administration. Upon hydrolysis, it releases active Cefotiam, improving bioavailability. Unlike the parent compound, it requires enzymatic activation, limiting its use to specific clinical scenarios .

Table 1: Comparison of Cefotiam Hydrochloride and Cefotiam Hexetil Hydrochloride

Property Cefotiam Hydrochloride Cefotiam Hexetil Hydrochloride
CAS No. 66309-69-1 C98226
Administration Route Intravenous Oral (prodrug)
Solubility Freely soluble in water Hydrolyzed in vivo
Primary Use Hospital-acquired infections Outpatient infections

Structural and Stability Comparisons

Cefotiam Hydrochloride is prone to isomerization under stress conditions, generating 13(4)-isomeric impurities.

Table 2: Degradation Pathways of Cefotiam Hydrochloride

Condition Degradation Outcome Analytical Method Used
Acidic (0.1 M HCl) Partial hydrolysis HPLC-MS
Alkaline (0.1 M NaOH) Degradation to open-ring forms NMR
Oxidative (10% H₂O₂) Oxidation of thiazole ring UV-Vis spectroscopy
Thermal (60–80°C) Isomer formation Gran potentiometric titration

Analytical Methodologies

  • Content Determination : Gran potentiometric titration achieves 99.6% recovery with high precision (RSD = 0.39%) .
  • Impurity Profiling : LC-MS and NMR are superior to UV/IR for identifying isomeric and degradation products .

Preparation Methods

Method Using Boron Trifluoride Acetonitrile Complex Catalyst

Process Summary:

  • Raw Materials: 7-ACA and DMMT.
  • Catalyst: Boron trifluoride acetonitrile complex.
  • Solvent: Acetonitrile.
  • Reaction Conditions:
    • Condensation at 0–5 °C during catalyst addition, then warming to 20–30 °C for 2 hours.
  • Post-Condensation Treatment: Direct addition of water, pH adjustment to 7.5–9 with alkali to obtain a clear 7-ACMT solution.
  • Acylation: One-pot acylation with ATC·HCl at -15 to -25 °C.
  • Purification: Acidification, organic solvent extraction (methylene dichloride), addition of hydrophilic solvent (acetone or ethanol) to crystallize high-purity Cefotiam hydrochloride.

Key Advantages:

  • Two reactions combined in one pot, improving equipment and labor efficiency.
  • Reduced product loss by avoiding intermediate purification.
  • High yield and purity of the final product.

Representative Experimental Data:

Parameter Value
7-ACA (g) 25
DMMT (g) 18.0–18.5
Boron trifluoride complex (g) 110–130 (19% mass concentration)
Reaction temperature (°C) 0–5 (catalyst addition), then 20–30
Reaction time (hours) 2
pH after water addition 7.5–9
Acylation temperature (°C) -15 to -25
Yield (%) 83.3–86.4
Purity (HPLC) (%) 99.1
Moisture (%) 5.0–6.0
Residual solvent (acetone/ethanol) (%) 1.3–1.5

Reaction Scheme:

  • Suspend 7-ACA and DMMT in acetonitrile.
  • Slowly add boron trifluoride acetonitrile complex at 0–5 °C.
  • Warm to 20–30 °C and react for 2 hours.
  • Add water and adjust pH with alkali.
  • Cool and add ATC·HCl for acylation at low temperature.
  • Extract impurities and crystallize Cefotiam hydrochloride with hydrophilic solvents.

Method Using Pyruvic Acid (MSA) as Catalyst

Process Summary:

Key Advantages:

  • Lower reaction temperature and simpler operation.
  • Faster reaction speed.
  • Catalyst easily separated from final product.
  • High yield (90–95%) and high purity (up to 99%).

Representative Experimental Data:

Parameter Value
7-ACA (g) 10
DMMT (g) 6.4–8.3
Pyruvic acid (MSA) (g) 12.0–12.7
Solvent volume (acetonitrile, ml) 100
Reaction temperature (°C) 0–5
Reaction time (hours) 4
pH for crystallization 4.0–4.5
Yield (%) 90–95
Purity (%) 97.2–99.1

Typical Experimental Procedure:

  • Add 7-ACA and DMMT to acetonitrile and cool to 0–5 °C.
  • Add pyruvic acid catalyst and stir for 4 hours.
  • Add acetone and adjust pH to 4.0–4.5 with ammoniacal liquor.
  • Filter and wash crystals to obtain purified 7-ACMT.

Comparative Analysis of Preparation Methods

Aspect Boron Trifluoride Method Pyruvic Acid Method
Catalyst Boron trifluoride acetonitrile complex Pyruvic acid (MSA)
Reaction Temperature 0–5 °C (addition), 20–30 °C (reaction) 0–5 °C
Reaction Time ~2 hours 4–5 hours
Yield (%) 83.3–86.4 90–95
Product Purity (%) ~99.1 97.2–99.1
Process Complexity Two-step condensation and acylation in one pot Single condensation and crystallization step
Solvent Acetonitrile, acetone or ethanol Acetonitrile, acetone
Advantages High purity, integrated process, reduced losses Lower temperature, simpler operation, high yield
Limitations Requires low temperature control during acylation Longer reaction time

Detailed Research Findings and Notes

  • The boron trifluoride method involves a condensation reaction of 7-ACA and DMMT catalyzed by boron trifluoride complex in acetonitrile, followed by a one-pot acylation with ATC·HCl without isolating the intermediate 7-ACMT. This enhances efficiency and reduces product loss.

  • The pyruvic acid catalyzed method achieves condensation at low temperature with high yield and purity, simplifying the process by avoiding harsh catalysts and high temperatures. The product crystallizes directly after pH adjustment and acetone addition.

  • Both methods emphasize controlling pH and temperature to optimize yield and purity.

  • The choice of hydrophilic solvent (acetone or ethanol) for crystallization affects the final product's moisture content and residual solvent levels.

  • The pyruvic acid method is notable for its environmental and operational advantages due to milder conditions and simpler catalyst removal.

Summary Table of Key Parameters

Parameter Boron Trifluoride Method Pyruvic Acid Method
Catalyst Boron trifluoride acetonitrile complex Pyruvic acid (MSA)
Temperature (°C) 0–5 (addition), 20–30 (reaction) 0–5
Reaction Time (h) 2 4–5
Yield (%) 83.3–86.4 90–95
Purity (%) ~99.1 97.2–99.1
Solvent Acetonitrile, acetone/ethanol Acetonitrile, acetone
pH for crystallization 7.5–9 (alkali adjusted) 4.0–4.5 (acidic, ammoniacal liquor adjusted)
Product Form Cefotiam hydrochloride crystals 7-ACMT crystals

Q & A

Q. Which HPLC conditions optimize resolution of isomeric impurities in Cefotiam Hydrochloride?

  • Methodology : Use reversed-phase HPLC with a C18 column and UV detection at 254 nm. Mobile phase gradients should resolve impurities within 35–50 minutes, as demonstrated by distinct peaks (e.g., minor impurity "a" at ~40 min and major impurity "b" at ~50 min) .
  • Quantitation : Calculate impurity ratios using relative response factors (e.g., 0.76 for cefotiam derivatives) and validate against USP monographs .

Q. How to validate potency assays for Cefotiam Hydrochloride per USP standards?

  • Protocol : Prepare assay solutions by dissolving ~0.1 g of sample in mobile phase and analyze via LC with UV detection (254 nm). Calculate potency using the formula: Potency (%)=ATAS×CS×WSWT×100\text{Potency (\%)} = \frac{A_T}{A_S} \times \frac{C_S \times W_S}{W_T} \times 100

    where AT/ASA_T/A_S are peak areas of test/standard solutions, and WS/WTW_S/W_T are weights .

  • Acceptance Criteria : Potency must fall within 90–120% of labeled claims, with anhydrous basis limits of 790–925 µg/mg .

Advanced Research Questions

Q. What experimental approaches elucidate Cefotiam Hydrochloride’s mechanism of action on penicillin-binding proteins (PBPs)?

  • Target Identification : Use competitive binding assays with radiolabeled β-lactams to measure inhibition of PBP activity in bacterial lysates. Validate via structural analysis (e.g., X-ray crystallography) of PBP-cefotiam complexes .
  • Functional Impact : Assess bacterial cell lysis kinetics under varying cefotiam concentrations and correlate with peptidoglycan crosslinking inhibition using HPLC-based muropeptide analysis .

Q. How to design genetic screens for studying Cefotiam Hydrochloride’s effects on endosomal trafficking?

  • Model Systems : Use Drosophila melanogaster mutants (e.g., EMS-mutagenized flies) to screen for endocytic trafficking defects. Measure autophagy markers (e.g., LC3-II/LC3-I ratio) and Notch/Egfr signaling via immunoblotting .
  • Dosage Optimization : Titrate cefotiam concentrations to avoid lethal overexpression of autophagy regulators (e.g., lethal at >25 mM in fly models) .

Q. How to resolve contradictory data in impurity profiling during stability studies?

  • Root-Cause Analysis : Compare HPLC chromatograms under accelerated degradation conditions (e.g., 40°C/75% RH). Identify degradation products via LC-MS and adjust mobile phase gradients (e.g., acetonitrile:phosphate buffer) to separate co-eluting peaks .
  • Method Validation : Perform forced degradation studies (acid/alkaline hydrolysis, oxidation) to confirm impurity origins and establish stability-indicating parameters .

Q. What methodologies quantify related substances in Cefotiam Hydrochloride during long-term storage?

  • Stability Protocol : Store samples at -20°C (powder) or -80°C (solution) and analyze monthly via validated LC methods. Track impurities using peak area ratios (e.g., Impurity (%)=ATAS×WSWT×100\text{Impurity (\%)} = \frac{A_T}{A_S} \times \frac{W_S}{W_T} \times 100) .
  • Acceptance Limits : Ensure total impurities remain <2.0% as per ICH Q3B guidelines .

Q. How to optimize bacterial resistance studies using Cefotiam Hydrochloride?

  • Resistance Induction : Serial passage Staphylococcus aureus or E. coli in sub-inhibitory cefotiam concentrations. Monitor MIC shifts via broth microdilution and sequence PBPs for mutations .
  • Synergy Testing : Combine cefotiam with β-lactamase inhibitors (e.g., clavulanic acid) and assess efficacy via checkerboard assays .

Methodological Resources

  • USP Standards : Reference USP Cefotiam Hydrochloride RS for assay validation and impurity quantification .
  • Genetic Screening : Follow NIH preclinical guidelines for Drosophila models, including EMS mutagenesis protocols and statistical reporting .
  • Data Analysis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and avoid common pitfalls in experimental design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.